6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
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Overview
Description
2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the quinoline structure.
6-Fluoroquinoline-4-carboxylic acid: Contains the quinoline moiety but lacks the indole structure.
Quinoline-3-carboxylic acid: Similar quinoline structure but without the indole moiety.
Uniqueness
2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid is unique due to the combination of both indole and quinoline moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy .
Properties
CAS No. |
924634-83-3 |
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Molecular Formula |
C19H13FN2O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
6-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-11-5-6-15-13(8-11)17(19(24)25)18(23)16(22-15)7-10-9-21-14-4-2-1-3-12(10)14/h1-6,8-9,21,23H,7H2,(H,24,25) |
InChI Key |
YYFHQTSEVCMUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC4=C(C=C(C=C4)F)C(=C3O)C(=O)O |
Origin of Product |
United States |
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